
Oxiconazole
Vue d'ensemble
Description
L'oxiconazole est un antifongique à large spectre couramment utilisé dans les formulations topiques pour traiter diverses infections cutanées, telles que le pied d'athlète, le muguet, la teigne et le pityriasis versicolor . Il est commercialisé sous des marques telles qu'Oxistat et Oxizole . Le composé a été breveté en 1975 et approuvé pour un usage médical en 1983 .
Applications De Recherche Scientifique
Antifungal Applications
Clinical Efficacy
Oxiconazole is primarily indicated for the topical treatment of tinea pedis, tinea cruris, and tinea corporis. A clinical study evaluated the efficacy and safety of a 1% this compound cream and lotion administered once daily over four weeks. The results showed significant improvement in symptoms such as erythema, pruritus, and scaling:
Treatment Type | Week 1 Improvement (%) | Week 4 Improvement (%) |
---|---|---|
Lotion | 35 | 87.6 - 98.7 |
Cream | 35 | 82.5 - 99.5 |
In this study, overall global evaluation response showed clear, excellent, and good responses in 60% of patients treated with lotion and 71% with cream .
Antibacterial Applications
Repurposing for Bacterial Infections
Recent research has highlighted this compound's potential as an antibacterial agent, particularly against multidrug-resistant Staphylococcus aureus. In vitro studies demonstrated that this compound exhibited potent activity against both drug-susceptible and resistant strains:
- Bactericidal Activity : this compound showed concentration-dependent killing kinetics similar to vancomycin, reducing colony-forming units (CFU) significantly at both 1× and 10× minimum inhibitory concentrations (MIC) .
- Synergistic Effects : When combined with gentamicin, this compound enhanced antibacterial efficacy against resistant strains, making it a promising candidate for combination therapy .
The following table summarizes the post-antibiotic effect (PAE) observed with this compound compared to other antibiotics:
Antibiotic | PAE (hours) at 10× MIC |
---|---|
This compound | ~22 |
Vancomycin | 1 - 2 |
Levofloxacin | 1 - 2 |
This long PAE suggests that this compound may reduce the frequency of dosing required for effective treatment .
Anticancer Applications
Potential in Oncology
Emerging research indicates that this compound may possess anticancer properties, particularly against colorectal cancer. A study demonstrated that this compound inhibited the growth of colorectal cancer cells in vitro with minimal cytotoxicity to normal cells:
- IC50 Values : The IC50 values for various colorectal cancer cell lines ranged from approximately 21 to 27 μM, indicating effective growth inhibition.
- Mechanism of Action : The compound was found to induce autophagy and suppress cell proliferation in cancer cells while exhibiting low toxicity in non-malignant cells .
Case Study: Antifungal Treatment
In a multicenter trial involving patients with dermatophytosis, this compound was administered topically. The treatment resulted in significant clinical improvement across various infection types, reinforcing its efficacy as a first-line topical antifungal agent.
Case Study: Antibacterial Efficacy
A murine model of skin infection was utilized to assess the efficacy of this compound in combination with gentamicin against S. aureus infections. The results indicated that the combination therapy significantly reduced bacterial load compared to controls, showcasing its potential in treating resistant infections .
Mécanisme D'action
Target of Action
Oxiconazole, an antifungal agent, primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
this compound acts by inhibiting the biosynthesis of ergosterol, which is required for the integrity of the cytoplasmic membrane of fungi . Specifically, this compound destabilizes the fungal cytochrome P450 51 enzyme . This destabilization leads to the inhibition of the enzyme, thereby disrupting the production of ergosterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is critical for maintaining the cellular membrane integrity of fungi . By inhibiting the production of ergosterol, this compound disrupts the structure of the fungal cell membrane, leading to cell lysis . Additionally, this compound has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that this compound is commonly found in topical formulations and is used in the treatment of various skin infections .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane and the subsequent lysis of the fungal cell . By inhibiting the production of ergosterol, this compound compromises the integrity of the fungal cell membrane . This leads to increased membrane permeability and ultimately, cell lysis . Furthermore, this compound’s ability to inhibit DNA synthesis and suppress ATP concentrations within the cell contributes to its antifungal activity .
Analyse Biochimique
Biochemical Properties
Oxiconazole is a broad-spectrum imidazole derivative whose antifungal activity is derived primarily from the inhibition of ergosterol biosynthesis, which is critical for cellular membrane integrity . This interaction destabilizes the enzyme, leading to cell lysis .
Cellular Effects
This compound exerts its effects on various types of cells, primarily fungi. It inhibits DNA synthesis and suppresses intracellular concentrations of ATP . This leads to cell lysis and death, effectively treating the fungal infection .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ergosterol biosynthesis, a critical component for the integrity of the fungal cell membrane . It acts to destabilize the fungal cytochrome P450 51 enzyme, leading to its inhibition and subsequent cell lysis .
Metabolic Pathways
This compound’s primary metabolic pathway involves the inhibition of ergosterol biosynthesis . It interacts with the fungal cytochrome P450 51 enzyme, leading to the inhibition of this enzyme and disruption of ergosterol biosynthesis .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action, it is likely that this compound interacts with components of the fungal cell membrane, specifically the cytochrome P450 51 enzyme .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'oxiconazole implique le traitement d'une cétone avec de l'hydroxylamine pour former une oxime, qui est ensuite alkylée avec du chlorure de 2,4-dichlorobenzyl en présence d'une base forte comme l'hydrure de sodium . Les conditions de réaction impliquent généralement :
Étape 1 : Formation d'une oxime à partir d'une cétone en utilisant de l'hydroxylamine.
Étape 2 : Alkylation de l'oxime avec du chlorure de 2,4-dichlorobenzyl en utilisant l'hydrure de sodium comme base.
Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et un rendement élevés. Des techniques telles que l'homogénéisation à haute vitesse et les méthodes de nanoémulsion sont employées pour améliorer la biodisponibilité et la stabilité du médicament .
Analyse Des Réactions Chimiques
Types de Réactions : L'oxiconazole subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour son utilisation thérapeutique.
Réduction : Les réactions de réduction sont moins courantes pour l'this compound.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant son cycle imidazole et ses fragments de chlorobenzène.
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants forts comme le permanganate de potassium.
Substitution : Des réactifs nucléophiles peuvent être utilisés pour des réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à des dérivés ayant des propriétés antifongiques modifiées .
4. Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les antifongiques et leur synthèse.
Médecine : Principalement utilisé pour traiter les infections fongiques de la peau.
Industrie : Utilisé dans la formulation de crèmes, lotions et gels topiques pour les traitements antifongiques.
5. Mécanisme d'Action
L'this compound exerce ses effets antifongiques en inhibant la biosynthèse de l'ergostérol, qui est essentielle au maintien de l'intégrité des membranes cellulaires fongiques . Il cible l'enzyme cytochrome P450 51 (lanostérol 14-alpha déméthylase), conduisant à la lyse cellulaire et à la mort du champignon . De plus, l'this compound a montré qu'il inhibait la synthèse de l'ADN et supprimait les concentrations intracellulaires d'ATP .
Composés Similaires :
- Fluconazole
- Kéconazole
- Miconazole
Comparaison :
- Fluconazole : Contrairement à l'this compound, le fluconazole est souvent utilisé par voie systémique et a un éventail d'applications plus large, y compris les infections fongiques systémiques.
- Kéconazole : Similaire à l'this compound, le kéconazole est utilisé par voie topique mais a plus d'effets secondaires systémiques.
- Miconazole : Le miconazole et l'this compound sont tous deux utilisés par voie topique, mais l'this compound possède un fragment oxime-éther unique qui améliore son activité antifongique .
L'this compound se démarque par son activité à large spectre, sa faible propension au développement de résistances et son utilisation potentielle dans les thérapies combinées pour les infections bactériennes résistantes .
Comparaison Avec Des Composés Similaires
- Fluconazole
- Ketoconazole
- Miconazole
Comparison:
- Fluconazole: Unlike oxiconazole, fluconazole is often used systemically and has a broader range of applications, including systemic fungal infections.
- Ketoconazole: Similar to this compound, ketoconazole is used topically but has more systemic side effects.
- Miconazole: Both miconazole and this compound are used topically, but this compound has a unique oxime-ether fragment that enhances its antifungal activity .
This compound stands out due to its broad-spectrum activity, low propensity for resistance development, and potential use in combination therapies for resistant bacterial infections .
Activité Biologique
Oxiconazole is an imidazole derivative primarily recognized for its antifungal properties. It is widely used in dermatological formulations for the treatment of various fungal infections, particularly those caused by dermatophytes and yeasts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant clinical studies.
This compound's antifungal activity is primarily attributed to its ability to inhibit ergosterol biosynthesis , a vital component of fungal cell membranes. The compound acts by targeting the enzyme lanosterol 14-alpha demethylase , which is crucial for the conversion of lanosterol to ergosterol. This inhibition leads to:
- Disruption of membrane integrity : The lack of ergosterol compromises the structural integrity and permeability of the fungal cell membrane, leading to cell lysis.
- Inhibition of DNA synthesis : this compound has been shown to suppress intracellular ATP levels, further contributing to its antifungal effects .
Antifungal Spectrum
This compound exhibits broad-spectrum activity against various pathogenic fungi, including:
- Dermatophytes : Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, Microsporum canis, and Epidermophyton floccosum.
- Yeasts : Candida albicans and Malassezia furfur.
In vitro studies indicate that this compound can be either fungicidal or fungistatic depending on the concentration and specific fungal strain .
Clinical Efficacy
A pivotal clinical trial evaluated the efficacy of this compound nitrate lotion (1%) in treating tinea pedis (athlete's foot). The study involved 269 patients and reported:
- Cure Rate : 80% mycological cure by two weeks post-treatment.
- Adverse Reactions : Only 2.6% reported adverse reactions, indicating a favorable safety profile .
The clinical significance of this compound's in vitro efficacy against pathogens such as Aspergillus fumigatus remains to be fully elucidated, but it has demonstrated promising results against common dermatophytes and yeasts.
Comparative Activity
In a comparative study involving various antifungal agents, this compound was benchmarked against fluconazole and other imidazoles. The Minimum Inhibitory Concentration (MIC) values were assessed for several fungi:
Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
---|---|---|
Candida albicans | 2 | 0.5 |
Aspergillus niger | >128 | 4 |
Trichophyton rubrum | 4 | 8 |
These results suggest that while this compound is effective against certain strains, it may not always outperform fluconazole in terms of potency .
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
- Case Study on Tinea Pedis : A multicenter study demonstrated that patients treated with this compound showed significant improvement in symptoms such as erythema and itching compared to those receiving a placebo .
- Resistance Studies : Recent findings indicate that this compound can potentiate the effects of gentamicin against resistant strains of Staphylococcus aureus, showcasing its potential beyond antifungal applications .
Propriétés
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEGAJXVEBNE-HKOYGPOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64211-46-7 (nitrate) | |
Record name | Oxiconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040690 | |
Record name | Oxiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity. | |
Record name | Oxiconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64211-45-6 | |
Record name | Oxiconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxiconazole, similar to other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol. [] This process disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. [] This disruption alters membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth. []
A: While generally fungistatic, this compound exhibits fungicidal activity against specific species like Aspergillus fumigatus, Cryptococcus neoformans, Candida albicans, and Trichophyton mentagrophytes. []
A: Research indicates that this compound inhibits DNA synthesis in fungal cells at subinhibitory concentrations, impacting cell multiplication. It also affects RNA, protein, and carbohydrate synthesis to a lesser extent. []
ANone: The molecular formula of this compound nitrate is C18H13Cl4N3O4, and its molecular weight is 473.1 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like FTIR [, , ] and DSC [, , ] being employed to analyze this compound and its formulations, ensuring material compatibility and stability.
A: FTIR and DSC techniques are commonly employed to evaluate drug-polymer compatibility in this compound formulations, ensuring the absence of undesirable interactions. [, , ]
A: Studies have explored various formulations, including creams, lotions, gels, and nanocarriers, to enhance this compound's stability and delivery. [, , , , , , , ] Stability tests under accelerated conditions help determine the optimal formulations for maintaining drug integrity. []
A: Research involving the synthesis of this compound analogs with inverted oxime ether structures (types 7 and 8) revealed interesting SAR insights. [] Some modifications, particularly N-ethoxy-morpholino substitutions, retained good antifungal activity against Candida strains, comparable to this compound. [] Notably, these analogs displayed fungicidal properties against Candida albicans, unlike the fungistatic nature of this compound. []
A: ** Several strategies are used to improve this compound formulation: * Niosomes: These enhance drug delivery potential, increase drug efficacy, and provide stability. [] * Emulgels: They combine the benefits of emulsions and gels, making them suitable for delivering hydrophobic drugs like this compound. [] * Solid lipid nanoparticles (SLNs): They offer controlled drug release and enhanced effectiveness in treating Tinea infections. [] * Nanoemulsions: These improve solubility and can be incorporated into gels for treating vaginal infections. [, ] * Microsponge gels: This formulation provides controlled release and increased skin residence time compared to conventional formulations. [] * Nanostructured lipid carriers (NLCs): They improve solubility and prolong drug release for topical treatment of fungal infections. [] * Transdermal patches: These can be designed to provide controlled and sustained drug release. [] * Liposomes:** Liposomes incorporating oleic acid can improve transdermal delivery and enhance efficacy against fungal infections. [, ]
A: Following topical application, this compound is rapidly absorbed into the stratum corneum, achieving peak concentrations within approximately 100 minutes. []
A: Fungicidal concentrations are maintained in the epidermis and dermis for at least five hours. [] Furthermore, levels exceeding the minimum inhibitory concentrations (MICs) for susceptible fungi persist in various skin layers, including the hair follicle, for over 16 hours. []
A: this compound exhibits negligible systemic absorption following topical application, suggesting minimal risk of systemic side effects. []
A: In vitro studies utilize various methods like agar dilution and microdilution assays to determine the MIC of this compound against a range of fungal species. [, , , ] These tests provide insights into its spectrum of activity and potency.
ANone: Researchers utilize animal models to assess this compound's efficacy. These include:
* **Guinea pig trichophytosis model:** This model demonstrates high topical activity of this compound. []* **Rat vaginal candidiasis model:** this compound shows superior potency compared to other imidazole antimycotics in this model. []* **Mouse models:** Efficacy is observed in dermal infections (T. mentagrophytes var. quinckeanum), systemic histoplasmosis, and to a lesser degree, systemic candidiasis. [] However, it appears inactive against cryptococcosis and aspergillosis in mice. []
ANone: Numerous clinical trials have demonstrated the efficacy of this compound in treating various dermatophytoses, including:
* **Tinea pedis (athlete's foot):** this compound shows high efficacy in treating plantar-type tinea pedis, primarily caused by T. rubrum, achieving mycologic cure in a significant percentage of patients. [, , , ]* **Tinea corporis (ringworm):** this compound effectively treats tinea corporis, with significant improvements in clinical symptoms observed within weeks of treatment. [, , , ]* **Tinea cruris (jock itch):** this compound demonstrates efficacy against tinea cruris, exhibiting comparable or superior results to other antifungal agents. [, , , , ]* **Tinea (pityriasis) versicolor:** this compound effectively treats tinea versicolor, showing significant improvement in scaling, pigmentation, and pruritus. [, ]* **Vaginal candidiasis:** Clinical trials comparing this compound with other antifungal agents like econazole demonstrate its efficacy in treating vaginal candidiasis, with high cure rates observed in both single-dose and multi-day treatment regimens. [, ]
A: While the provided research doesn't elaborate on specific resistance mechanisms for this compound, it highlights the low propensity for developing stable resistance in S. aureus. [] This characteristic makes it a promising candidate for combination therapy to combat the emergence of drug resistance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.